molecular formula C9H10FNO2 B13070850 Methyl 2-(3-fluoropyridin-4-yl)propanoate

Methyl 2-(3-fluoropyridin-4-yl)propanoate

Cat. No.: B13070850
M. Wt: 183.18 g/mol
InChI Key: ZDMWDTIEVKIEGF-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoropyridin-4-yl)propanoate is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to a propanoate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoropyridin-4-yl)propanoate typically involves the esterification of 3-fluoropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoropyridin-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: Methyl 2-(3-fluoropyridin-4-yl)propanol.

    Hydrolysis: 3-fluoropyridine-4-carboxylic acid.

Scientific Research Applications

Methyl 2-(3-fluoropyridin-4-yl)propanoate is utilized in several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity towards its target, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-fluoropyridin-4-yl)propanoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-(3-fluoropyridin-4-yl)propanoate

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-4-11-5-8(7)10/h3-6H,1-2H3

InChI Key

ZDMWDTIEVKIEGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)F)C(=O)OC

Origin of Product

United States

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